molecular formula C22H42O3 B8435834 22-Oxodocosanoic acid

22-Oxodocosanoic acid

Cat. No. B8435834
M. Wt: 354.6 g/mol
InChI Key: PYBWSGBQPKXKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193246B2

Procedure details

3.9 g 22-Hydroxy-docosanoic acid (1 eq.) was oxidized with 4.72 g PCC (Pyridinium chlorochromate) (2 eq.) for about 2 hours under reflux as described in example 1, step a.
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
4.72 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>>[O:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24] |f:1.2|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
OCCCCCCCCCCCCCCCCCCCCCC(=O)O
Name
Quantity
4.72 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux

Outcomes

Product
Name
Type
Smiles
O=CCCCCCCCCCCCCCCCCCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.